molecular formula C11H20N2O2 B11891853 N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide

N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide

Cat. No.: B11891853
M. Wt: 212.29 g/mol
InChI Key: RTCDDDJKNKFGGA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-oxa-7-azaspiro[45]decane-3-carboxamide is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide typically involves a multi-step process. One common method includes the diastereoselective Au/Pd relay catalytic tandem cyclization reaction. This process starts with the generation of furan-derived azadiene from enynamide, followed by a [2 + 4] cycloaddition with Pd-π-allyl dipole decarboxylated from vinyl benzoxazinanone . This method efficiently constructs the spiro[4.5]decane skeleton under mild conditions, achieving yields ranging from 31-97% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme interactions and as a potential inhibitor for various biological pathways.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites on enzymes, thereby blocking their activity. The pathways involved in its mechanism of action include enzyme inhibition and modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-2-oxa-7-azaspiro[45]decane-3-carboxamide is unique due to its specific combination of oxygen and nitrogen atoms within the spiro ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

N,N-dimethyl-2-oxa-9-azaspiro[4.5]decane-3-carboxamide

InChI

InChI=1S/C11H20N2O2/c1-13(2)10(14)9-6-11(8-15-9)4-3-5-12-7-11/h9,12H,3-8H2,1-2H3

InChI Key

RTCDDDJKNKFGGA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CC2(CCCNC2)CO1

Origin of Product

United States

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